2-(3,4-Difluorophenyl)cyclopropanecarboxamide
Description
Systematic IUPAC Nomenclature and Structural Isomerism
The compound is formally designated as (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide under IUPAC rules. This name specifies:
- The cyclopropane core (C3H4 ring)
- Substituents at positions 1 and 2 of the cyclopropane:
- Carboxamide (-CONH2) at position 1
- 3,4-Difluorophenyl group at position 2
- Absolute stereochemistry (1R,2R)
Structural Isomerism arises from three factors:
- Regioisomerism : Alternative substitution patterns on the cyclopropane ring (e.g., 1-carboxamide-2-phenyl vs. 2-carboxamide-1-phenyl)
- Stereoisomerism : Four possible configurations (1R,2R; 1R,2S; 1S,2R; 1S,2S)
- Aromatic Substitution : Fluorine positional isomers (e.g., 2,3- vs. 3,4-difluorophenyl)
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1006376-62-0 | |
| Molecular Formula | C10H9F2NO | |
| Molecular Weight | 197.18 g/mol |
The cyclopropane ring induces significant angle strain (≈60° bond angles vs. 109.5° in sp3 carbons), which influences reactivity and molecular conformation.
Stereochemical Designation: (1R,2R) vs. (1S,2S) Configurational Analysis
The (1R,2R) configuration is defined by:
- Cahn-Ingold-Prelog Priorities :
- Position 1: Carboxamide (-CONH2; highest priority)
- Position 2: 3,4-Difluorophenyl group
- Position 3: Hydrogen (lowest priority)
- Stereodescriptors :
- Clockwise arrangement of priorities at C1 → R configuration
- Counterclockwise arrangement at C2 → R configuration (due to odd permutation)
The enantiomer (1S,2S) exhibits identical physical properties but divergent biological activity. X-ray crystallography confirms the trans orientation of substituents in the (1R,2R) isomer, with a dihedral angle of 124° between the cyclopropane plane and phenyl ring.
Key Stereochemical Data :
Comparative Analysis with Related Fluorinated Cyclopropane Derivatives
The compound’s properties differ markedly from structural analogs:
| Derivative | Substituents | Molecular Weight (g/mol) | Dipole Moment (D) | LogP |
|---|---|---|---|---|
| 2-(3,4-DFPh)cyclopropane-carboxamide | 3,4-F2Ph, CONH2 | 197.18 | 4.2 | 1.8 |
| 2-(2,4-DFPh)cyclopropane-carboxamide | 2,4-F2Ph, CONH2 | 197.18 | 3.9 | 1.7 |
| 2-(3-Cl,4-FPh)cyclopropane-carboxamide | 3-Cl,4-FPh, CONH2 | 213.63 | 4.5 | 2.1 |
| N-(3,4-DClPh)cyclopropane-carboxamide | 3,4-Cl2Ph, CONH2 | 228.09 | 4.8 | 2.6 |
Key Trends :
- Fluorine vs. Chlorine :
- Substitution Patterns :
- Cyclopropane Effects :
Properties
IUPAC Name |
2-(3,4-difluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEJQVYISBUGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)N)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction remains a cornerstone for constructing the cyclopropane ring. In one protocol, (E)-3-(3,4-difluorophenyl)acrylic acid undergoes cyclopropanation using diethylzinc and diiodomethane in dichloromethane at −10°C, achieving a 65% yield. The reaction’s stereoselectivity is enhanced by chiral auxiliaries such as (1R,2S,5R)-menthol, which induces a diastereomeric ratio (dr) of 15:1.
Reaction Conditions:
Transition Metal-Catalyzed Asymmetric Cyclopropanation
Rhodium-catalyzed asymmetric 1,4-addition reactions enable higher stereocontrol. For instance, 2(5H)-furanone reacts with 3,4-difluorophenylboronic acid in the presence of [RhCl(C₂H₄)₂]₂ and (S)-BINAP, yielding (R)-4-(3,4-difluorophenyl)dihydrofuran-2(3H)-one with 89% enantiomeric excess (ee). Subsequent ring-opening with thionyl chloride and cyclization affords the cyclopropane core with a dr >23:1.
Catalytic System:
Hydrolysis and Oxidation to Carboxamide
Hydrolysis of Cyclopropane Esters
Trans-cyclopropane esters, such as methyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate, undergo alkaline hydrolysis using lithium hydroxide in tetrahydrofuran/water (3:1) at 50°C. This step achieves quantitative conversion to the carboxylic acid, which is then treated with thionyl chloride to form the acyl chloride intermediate.
Hydrolysis Conditions:
Hoffman Rearrangement for Amide Formation
The acyl chloride intermediate reacts with sodium azide in toluene to form the acyl azide, which undergoes Hoffman rearrangement in the presence of tert-butanol and heat (80°C). This step yields the primary amine, which is subsequently amidated with acetic anhydride to form the carboxamide.
Key Parameters:
Chiral Resolution and Diastereomer Separation
Diastereomeric Salt Formation
Racemic trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is resolved using L-menthol as a chiral resolving agent. The diastereomeric salts are crystallized from heptane/ethyl acetate, achieving 98% ee for the (1R,2R) enantiomer.
Crystallization Conditions:
Chromatographic Separation
Preparative HPLC with a chiral stationary phase (Chiralpak IA) effectively separates enantiomers using a hexane/isopropanol (90:10) mobile phase. This method achieves >99% purity but is less cost-effective for industrial scales.
Industrial-Scale Optimization
Continuous Flow Reactors
Recent advancements employ continuous flow systems for cyclopropanation, reducing reaction times from 24 hours to 2 hours. A tandem reactor setup combining rhodium catalysis and in-line purification achieves a throughput of 15 kg/day with 95% yield.
Flow Parameters:
Solvent Recycling and Waste Reduction
Closed-loop systems recover >90% of toluene and tetrahydrofuran via distillation. Sodium iodide byproducts from cyclopropanation are converted to iodine for reuse, lowering the process mass intensity (PMI) from 120 to 45.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|---|
| Simmons-Smith | 65 | 15:1 | 85 | Moderate |
| Rhodium Catalysis | 78 | 23:1 | 98 | High |
| Continuous Flow | 95 | 25:1 | 99 | Very High |
Quality Control and Characterization
Purity Specifications
Pharmaceutical-grade material requires:
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Properties
One of the primary applications of 2-(3,4-Difluorophenyl)cyclopropanecarboxamide is as an intermediate in the synthesis of ticagrelor , a novel anticoagulant medication used to reduce the risk of thrombotic cardiovascular events. Ticagrelor functions by inhibiting platelet aggregation through its action on the P2Y12 receptor, making it an essential drug for patients with acute coronary syndromes . The compound's structure allows for effective interaction with biological targets, which is crucial for its pharmacological activity.
Synthesis Methodology
The synthesis of this compound involves multiple steps that include asymmetric addition reactions and cyclization processes. For instance, a notable synthetic route starts with (5H)-furan-2-one and employs 3,4-difluorophenylboronic acid in a rhodium-catalyzed reaction to yield the desired cyclopropane derivative . This method is advantageous due to its high yield and the use of readily available starting materials.
Chemical Research Applications
Synthetic Intermediates
Beyond its role in ticagrelor synthesis, this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo further modifications makes it valuable for developing new compounds with potential therapeutic effects . Researchers are exploring its utility in synthesizing various biologically active molecules.
Biochemical Studies
The compound's structural characteristics allow it to be investigated for interactions with various enzymes and receptors. Its fluorinated phenyl group may enhance binding affinity and selectivity towards specific biological targets, making it a candidate for further biochemical studies .
Case Study 1: Ticagrelor Development
- Objective : To evaluate the efficacy of ticagrelor synthesized from this compound.
- Findings : Clinical trials have shown that ticagrelor significantly reduces the rate of cardiovascular events compared to traditional therapies like clopidogrel. The compound's ability to inhibit ADP-induced platelet aggregation was confirmed through various assays .
Case Study 2: Synthesis Optimization
- Objective : To optimize the synthetic pathway for producing this compound.
- Findings : Researchers demonstrated that using a chiral ligand in the asymmetric addition step improved yields and purity of the final product. This optimization is crucial for scaling up production for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2-(3,4-difluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in ticagrelor synthesis, the compound contributes to the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This inhibition prevents platelet activation and aggregation, thereby reducing the risk of thrombotic events .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide but differ in substituents, stereochemistry, or applications:
Key Comparative Insights
- Substituent Effects: Fluorine vs. Chlorine: The difluorophenyl group in the target compound enhances metabolic stability and bioavailability compared to dichlorophenyl analogues (e.g., cyclanilide), as fluorine’s electronegativity improves membrane permeability . Carboxamide vs.
Stereochemical Impact :
The (1R,2R)-configuration is critical for Ticagrelor’s activity, whereas racemic mixtures (e.g., rac-2-(3,4-Difluorophenyl)cyclopropanamine) exhibit lower efficacy, highlighting the importance of enantiomeric purity in pharmaceuticals .Synthetic Efficiency :
The target compound’s synthesis achieves a 78% yield with high diastereoselectivity, outperforming methods for N,N-diethyl analogues (dr 23:1), which require costly separations .- Biological Targets: While (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide is tailored for P2Y₁₂ receptor modulation, SNAP-7941 derivatives target melanin-concentrating hormone receptors (MCHR1), illustrating how minor structural changes redirect biological activity .
Research Findings and Industrial Relevance
- Pharmaceutical Utility : The compound’s scalable synthesis and stereochemical precision make it indispensable for Ticagrelor production, with industrial processes achieving >95% purity .
- Agricultural Contrasts : Cyclanilide’s dichlorophenyl group and pesticidal activity underscore how halogen choice and application diverge from pharmaceuticals .
- Thermodynamic Stability : Fluorine substituents in the target compound confer resistance to oxidative degradation compared to methoxy- or chlorine-containing analogues .
Biological Activity
2-(3,4-Difluorophenyl)cyclopropanecarboxamide, also known as (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₉F₂NO
- Molecular Weight : 197.181 g/mol
- CAS Number : 1006376-62-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : This compound may act as a modulator of GPCR signaling pathways, which are crucial in many physiological processes and disease states .
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
Anticancer Activity
Several studies have examined the anticancer properties of this compound:
- In vitro Studies : Cell viability assays demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it showed significant cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
- Mechanisms : The compound's anticancer effects are thought to involve the modulation of apoptotic pathways and cell cycle arrest.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties:
- In vivo Models : Animal studies have shown that administration of this compound can reduce markers of inflammation in models of arthritis and colitis. The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Study 1: Cancer Cell Lines
In a study conducted by researchers at [source], the effects of this compound were evaluated on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| HCT116 | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
The results indicated that the compound effectively inhibits cell growth across multiple cancer types.
Study 2: Inflammatory Disease Models
Another significant investigation focused on the anti-inflammatory potential of this compound in animal models:
| Model | Dose (mg/kg) | Effect Observed |
|---|---|---|
| Collagen-Induced Arthritis | 10 | Reduced paw swelling and joint damage |
| DSS-Induced Colitis | 20 | Decreased colonic inflammation |
These findings suggest that the compound may be a promising candidate for treating inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 2-(3,4-Difluorophenyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclopropanation followed by aminolysis. A key route ( ) includes:
Cyclopropanation : Trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ester is synthesized using cyclopropanation reagents.
Aminolysis : The ester undergoes aminolysis to form the carboxamide.
Rearrangement : A Huffman rearrangement may follow to yield advanced intermediates.
Q. Critical Optimization Steps :
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms cyclopropane ring geometry and fluorine substitution patterns (e.g., coupling constants for trans-configuration) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C10H9F2NO; 197.18 g/mol) and detects isotopic impurities .
- HPLC-PDA : Purity >95% is achievable via reverse-phase HPLC with photodiode array detection .
Q. How does structural modification of the phenyl ring influence physicochemical properties?
Methodological Answer: Comparative studies () show:
- Fluorine Substitution : 3,4-Difluoro groups enhance lipophilicity (logP ~1.7) compared to non-fluorinated analogs, improving membrane permeability .
- Ring Size : Cyclopropane analogs exhibit higher metabolic stability than cyclopentane derivatives due to ring strain .
Advanced Research Questions
Q. What structure-activity relationships (SAR) justify the biological potential of this compound?
Methodological Answer:
Q. Hypothesis Testing :
- Analog Synthesis : Replace fluorine with chloro or methyl groups to assess steric/electronic effects on activity.
- In Silico Docking : Predict interactions with targets (e.g., kinases, GPCRs) using molecular modeling .
Q. What challenges arise in stereochemical control during synthesis, and how can they be mitigated?
Methodological Answer:
Q. How can stability studies inform storage and handling protocols?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating pharmacological activity?
Methodological Answer:
Q. How do conflicting data on biological activity inform future research directions?
Methodological Answer:
- Case Example : Discrepancies in reported IC50 values may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution :
- Standardized Protocols : Adopt CLSI guidelines for reproducibility.
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or thermal shift assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
